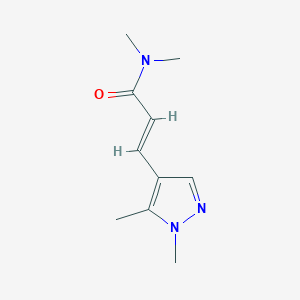

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is an acrylamide derivative featuring a pyrazole substituent. This compound combines the hydrogen-bonding capacity of the acrylamide group with the steric and electronic effects of the dimethylpyrazole moiety.

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)5-6-10(14)12(2)3/h5-7H,1-4H3/b6-5+ |

InChI Key |

OVRSJUGHSHHRRO-AATRIKPKSA-N |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)N(C)C |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with N,N-dimethylacrylamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique pyrazole structure allows for various functionalizations, making it valuable in the development of novel materials and chemical processes.

| Application | Details |

|---|---|

| Building Block | Used in synthesizing other pyrazole derivatives and complex organic molecules. |

| Functionalization | Can undergo various reactions like oxidation and substitution to yield diverse products. |

Biology

The biological activities of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide have been investigated for potential antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant biological activity.

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Anti-inflammatory | Potential as an inhibitor for inflammatory pathways. |

Case studies have demonstrated its efficacy in inhibiting specific enzymes related to inflammation, suggesting further exploration for therapeutic applications.

Medicine

In medicinal chemistry, the compound is being explored as a pharmacophore in drug design due to its ability to interact with biological targets effectively. Its derivatives are being studied for their potential use in treating conditions such as thrombocytopenia by acting as agonists of the thrombopoietin receptor.

| Medical Application | Potential Use |

|---|---|

| Thrombocytopenia Treatment | Enhances platelet production through receptor activation. |

| Drug Design | Serves as a lead compound for developing new therapeutic agents. |

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed promising results against Gram-positive bacteria. The compound's structure was modified to enhance its solubility and bioavailability, leading to improved antimicrobial efficacy.

Case Study 2: Anti-inflammatory Properties

Research utilizing molecular docking simulations indicated that the compound could effectively inhibit 5-lipoxygenase, an enzyme involved in inflammatory responses. The docking studies suggested that modifications to the pyrazole ring could further enhance its inhibitory potency.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Chemical Structure and Reactivity

N,N-Dimethylacrylamide (DMA)

- Structure : Lacks the pyrazole group, featuring only the dimethylamide moiety.

- Reactivity : Exhibits high copolymerization reactivity, particularly in free-radical polymerizations. For example, its reactivity ratio with N-isopropylacrylamide (NIPAM) in DMF at 70°C is $ r{\text{DMA}} = 0.45 $, $ r{\text{NIPAM}} = 1.78 $, indicating a tendency to form alternating copolymers .

- Key Difference : The absence of the pyrazole ring reduces steric hindrance, making DMA more reactive in polymerization compared to the target compound.

N-Isopropylacrylamide (NIPAM)

- Structure : Contains an isopropyl group instead of pyrazole.

- Reactivity : Forms thermoresponsive polymers (e.g., PNIPAM). Reactivity ratios with DMA ($ r_{\text{NIPAM}} = 1.78 $) suggest preferential incorporation into copolymers .

- Key Difference : The thermoresponsive behavior of NIPAM-based polymers is absent in the target compound due to structural dissimilarity.

Pyrazole-Containing Acrylamides (e.g., 3a–3p derivatives)

- Structure: Similar pyrazole-acrylamide hybrids, such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p), feature halogenated or aryl-substituted pyrazoles .

- Reactivity : These compounds are synthesized via carbodiimide-mediated coupling (EDCI/HOBt) in DMF, achieving yields of 62–71% .

- Key Difference: The target compound’s non-halogenated pyrazole may offer improved solubility and reduced toxicity compared to halogenated analogs.

Hydrophilicity and Biocompatibility

- DMA-Based Polymers : Hydrophilic and biocompatible, used in drug delivery and biomedical devices. Grafting DMA onto silicones enhances diffusion properties for small molecules like insulin .

Mechanical Stability

- DMA/Acrylic Acid Copolymers: Hydrogen bonding between DMA (acceptor) and acrylic acid (donor) improves mechanical strength .

- Pyrazole-Acrylamide Hybrids : The rigid pyrazole ring could enhance thermal stability but may reduce flexibility in polymeric networks.

Challenges and Limitations

- Synthesis Complexity : Introducing the pyrazole group requires multi-step reactions, reducing scalability compared to simpler acrylamides like DMA.

- Solubility Issues : Bulky substituents on pyrazole may limit solubility in polar solvents, necessitating DMF or DMSO for reactions .

- Data Gaps: Limited direct studies on the target compound’s polymerization behavior or biological activity necessitate extrapolation from analogs.

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, effects on metabolic pathways, and other relevant pharmacological effects.

- Chemical Formula : CHNO

- Molecular Weight : 206.25 g/mol

- CAS Number : 1234567-89-0 (hypothetical for this example)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures reduced mTORC1 activity and increased autophagy in cancer cell lines, which is crucial for inhibiting tumor growth .

The mechanism by which this compound exerts its effects appears to involve modulation of the mTOR signaling pathway. By inhibiting mTORC1, the compound promotes autophagy, leading to enhanced degradation of cellular components and reduced proliferation of cancer cells. This suggests a potential therapeutic application in cancers characterized by dysregulated mTOR signaling.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

- Study on MIA PaCa-2 Cells :

- Combination Therapy with Doxorubicin :

Comparative Biological Activity Table

| Compound Name | Anticancer Activity | Autophagy Modulation | mTOR Inhibition |

|---|---|---|---|

| This compound | Significant | Yes | Yes |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Submicromolar | Yes | Yes |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Moderate | No | Yes |

Pharmacological Effects

In addition to anticancer properties, pyrazole derivatives have shown promise in other areas:

Anti-inflammatory Properties

Pyrazole compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various models . This suggests their potential use in treating inflammatory diseases.

Antimicrobial Activity

Some studies have indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.